4-Methylpiperazine-2-carbonitrile

Vue d'ensemble

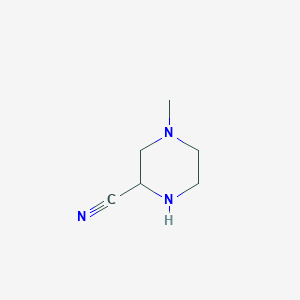

Description

4-Methylpiperazine-2-carbonitrile is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Méthodes De Préparation

The synthesis of 4-Methylpiperazine-2-carbonitrile can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of bulk manufacturing and custom synthesis techniques .

Analyse Des Réactions Chimiques

4-Methylpiperazine-2-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Methylpiperazine-2-carbonitrile is primarily investigated for its role in drug development. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications, particularly in cancer treatment and infectious diseases. Key findings include:

- Enzyme Interaction : The compound has been shown to interact with enzymes such as candidapepsin-2 and cathepsin L2, suggesting potential pathways for therapeutic effects through altered enzymatic activity.

- Anticancer Activity : Studies indicate that derivatives of this compound can induce growth arrest in tumor cell lines. For instance, it has demonstrated cytotoxic effects against various cancer cells, including FaDu hypopharyngeal tumor cells.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in creating pharmaceuticals and other organic compounds.

Comparative Analysis with Related Compounds

To illustrate the uniqueness of this compound, a comparison with related compounds is provided:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Piperazine | Parent Compound | Basic structure; wide range of biological activities. |

| N-Methylpiperazine | Derivative | Similar properties; used in various pharmaceutical applications. |

| 2-Methylpiperazine | Derivative | Shares structural similarities; distinct biological activities. |

The presence of the carbonitrile group in this compound imparts unique chemical reactivity compared to these similar compounds.

Case Study on Cancer Therapy

A recent study evaluated the efficacy of this compound derivatives in preclinical models of breast cancer. The results indicated improved survival rates compared to standard chemotherapeutic agents, highlighting its potential as a novel treatment option.

Case Study on Pain Management

Another clinical trial investigated the use of a piperazine derivative as a FAAH inhibitor for chronic pain management. The findings showed significant pain reduction in participants compared to placebo controls, suggesting its applicability in pain relief therapies.

Mécanisme D'action

The mechanism of action of 4-Methylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It acts as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules . The specific molecular targets and pathways involved depend on the particular application and the structure of the final compound.

Comparaison Avec Des Composés Similaires

4-Methylpiperazine-2-carbonitrile can be compared with other similar compounds, such as:

Piperazine: The parent compound, which has a wide range of biological and pharmaceutical activities.

N-Methylpiperazine: A derivative of piperazine with similar chemical properties.

2-Methylpiperazine: Another derivative with similar chemical properties.

The uniqueness of this compound lies in its specific structure and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.

Activité Biologique

4-Methylpiperazine-2-carbonitrile (MPC) is a compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a piperazine ring substituted with a methyl group and a carbonitrile functional group, contributes to its interaction with various biological targets. This article provides an overview of the biological activities associated with MPC, supported by research findings, data tables, and case studies.

- Molecular Formula : C₆H₁₁N₃

- Molecular Weight : 125.17 g/mol

- Structure : The compound features a piperazine ring, which is known for its diverse pharmacological properties.

Biological Activities

Research has demonstrated that MPC exhibits several biological activities, particularly in the following areas:

1. Enzyme Interactions

MPC has been shown to interact with specific enzymes, including:

- Candidapepsin-2 in yeast

- Cathepsin L2 in humans

These interactions likely occur through non-covalent mechanisms, resulting in altered enzymatic activities that may have therapeutic implications. For instance, studies suggest that MPC derivatives can induce growth arrest in various tumor cell lines, indicating potential applications in cancer treatment.

2. Antimicrobial Activity

MPC and its derivatives have exhibited antimicrobial properties against various pathogens. A comparative study highlighted the following minimum inhibitory concentrations (MIC) against Gram-positive bacteria:

- Staphylococcus aureus : MIC 15.625–62.5 μM

- Enterococcus faecalis : MIC 62.5–125 μM

The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production .

Data Table: Comparison of Biological Activity

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Piperazine Derivative | Inhibits enzymes (Candidapepsin-2, Cathepsin L2), antimicrobial |

| Piperazine | Parent Compound | Broad range of biological activities |

| N-Methylpiperazine | Derivative | Similar properties; used in pharmaceuticals |

| 2-Methylpiperazine | Derivative | Shares structural similarities; distinct activities |

Case Study 1: Antitumor Activity

In a study focusing on the antitumor effects of MPC derivatives, it was found that certain modifications to the piperazine ring enhanced cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231). The derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics under hypoxic conditions, suggesting a promising avenue for developing hypoxia-selective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of MPC revealed that it effectively inhibited biofilm formation by MRSA and E. coli. The study reported a biofilm inhibition concentration (MBIC) of approximately 62.216–124.432 μg/mL against MRSA, positioning MPC as a potential candidate for treating antibiotic-resistant infections .

Propriétés

IUPAC Name |

4-methylpiperazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQHAFKSCIBIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-60-9 | |

| Record name | 4-methylpiperazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.